molecular formula C19H24N2O3S B12787752 5-Ethyl-1-(cyclohexyloxy)methyl)-6-(phenylthio)uracil CAS No. 136160-40-2

5-Ethyl-1-(cyclohexyloxy)methyl)-6-(phenylthio)uracil

Cat. No.: B12787752
CAS No.: 136160-40-2
M. Wt: 360.5 g/mol
InChI Key: DBMJTBUJNVLYTP-UHFFFAOYSA-N
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Description

5-Ethyl-1-(cyclohexyloxy)methyl)-6-(phenylthio)uracil is a synthetic compound belonging to the class of uracil derivatives. It has garnered significant attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features, which contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-(cyclohexyloxy)methyl)-6-(phenylthio)uracil typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of uracil derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-(cyclohexyloxy)methyl)-6-(phenylthio)uracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethyl-1-(cyclohexyloxy)methyl)-6-(phenylthio)uracil involves its interaction with specific molecular targets and pathways. In the context of its antiviral activity, this compound inhibits the replication of HIV-1 by interfering with the viral reverse transcriptase enzyme. This inhibition prevents the synthesis of viral DNA, thereby blocking the virus’s ability to replicate and infect new cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-1-(cyclohexyloxy)methyl)-6-(phenylthio)uracil stands out due to its unique combination of structural features, which contribute to its distinct chemical reactivity and biological activity. The presence of the cyclohexyloxy group enhances its stability and solubility, making it a valuable compound for various applications .

Properties

CAS No.

136160-40-2

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

1-(cyclohexyloxymethyl)-5-ethyl-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C19H24N2O3S/c1-2-16-17(22)20-19(23)21(13-24-14-9-5-3-6-10-14)18(16)25-15-11-7-4-8-12-15/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,20,22,23)

InChI Key

DBMJTBUJNVLYTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=O)NC1=O)COC2CCCCC2)SC3=CC=CC=C3

Origin of Product

United States

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